1-(2,6-Difluoropyridin-3-yl)ethanone
Description
1-(2,6-Difluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO (calculated molecular weight: 157.12 g/mol). Its structure features a ketone group at the pyridine ring’s 3-position and fluorine substituents at the 2- and 6-positions (SMILES: CC(=O)C1=C(N=C(C=C1)F)F) . This compound’s electron-withdrawing fluorine atoms enhance the pyridine ring’s electrophilicity, making it a valuable intermediate in pharmaceuticals and agrochemicals. Fluorinated pyridines are known for their metabolic stability and bioavailability, which are critical in drug design .
Properties
IUPAC Name |
1-(2,6-difluoropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDQWJQRISCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648801 | |
| Record name | 1-(2,6-Difluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-27-7 | |
| Record name | 1-(2,6-Difluoropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoropyridin-3-yl)ethanone typically involves the reaction of 2,6-difluoropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2,6-Difluoropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Key Observations:
- Halogenated Derivatives : Fluorine’s small size and high electronegativity make it ideal for tuning electronic properties without significant steric effects. In contrast, chlorine and bromine introduce bulkier substituents, which may hinder reactions at adjacent positions but enhance lipophilicity .
- Methoxy-Substituted Analogs : Methoxy groups (OCH₃) are electron-donating via resonance, deactivating the pyridine ring toward electrophilic substitution. This contrasts sharply with halogenated derivatives, which activate the ring for nucleophilic attacks .
Research Findings and Comparative Studies
A study by Quadrelli et al. (2012) compared the reactivity of fluorinated and chlorinated pyridine ethanones in nucleophilic substitution reactions. Fluorinated derivatives demonstrated faster reaction kinetics (~2×) compared to chlorinated analogs due to reduced steric hindrance and stronger electron-withdrawing effects . Additionally, methoxy-substituted ethanones exhibited distinct regioselectivity in alkylation reactions, favoring substitution at the 4-position rather than the 2- or 6-positions observed in halogenated derivatives .
Biological Activity
1-(2,6-Difluoropyridin-3-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions. This compound has garnered attention in various fields of research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Structure and Composition
- Chemical Formula : CHFN\O
- Molecular Weight : 159.13 g/mol
- CAS Number : 920036-27-7
Physical Properties
| Property | Value |
|---|---|
| Density | 1.3 g/cm³ |
| Boiling Point | 134.3 °C |
| Flash Point | 33.9 °C |
| LogP | 0.99 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoropyridine moiety enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular proteins and enzymes. This compound has been investigated for its potential roles in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.
-
Anticancer Activity :
- Research conducted on the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis via the mitochondrial pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
-
Enzyme Inhibition :
- The compound was tested for its ability to inhibit certain enzymes involved in cancer metabolism. It displayed competitive inhibition against lactate dehydrogenase (LDH), with an IC50 value of approximately 25 µM, suggesting a potential mechanism for its anticancer effects.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 2-Fluoropyridine | Moderate | Low | No |
| 3-Fluoropyridine | Low | Moderate | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
